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Compound of Interest

Compound Name: 3-Amino-2-phenylpyridine

Cat. No.: B110993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-Amino-2-phenylpyridine, a heterocyclic amine with potential applications in medicinal

chemistry and materials science. This document details the expected spectroscopic data based

on the analysis of structurally related compounds and outlines standardized experimental

protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass

Spectrometry (MS) data. The guide is intended to serve as a valuable resource for researchers

in the identification, characterization, and quality control of this and similar molecules.

Introduction
3-Amino-2-phenylpyridine, with the molecular formula C₁₁H₁₀N₂, is a substituted pyridine

derivative. The presence of a phenyl group at the 2-position and an amino group at the 3-

position of the pyridine ring results in a unique electronic and structural arrangement that is of

interest in the development of novel pharmaceutical agents and functional materials. Accurate

and thorough spectroscopic characterization is paramount for confirming the identity, purity,

and structure of this compound, which is a critical step in any research and development

pipeline. This guide provides an in-depth look at the expected spectroscopic signatures of 3-
Amino-2-phenylpyridine and the methodologies to obtain them.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Amino-2-
phenylpyridine. These predictions are based on the analysis of structurally analogous

compounds, including 2-phenylpyridine, various aminopyridines, and other substituted aromatic

systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Amino-2-phenylpyridine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Phenyl-H (ortho,

meta, para)
7.20 - 7.60 m -

Pyridine-H4 ~7.10 dd J ≈ 7.5, 4.5

Pyridine-H5 ~7.30 dd J ≈ 7.5, 1.5

Pyridine-H6 ~8.10 dd J ≈ 4.5, 1.5

Amino-NH₂ 3.50 - 5.00 br s -

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The amino

proton signal is often broad and its chemical shift can vary significantly with concentration and

solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Amino-2-phenylpyridine
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Carbon Atom Predicted Chemical Shift (δ, ppm)

Phenyl-C (quaternary) ~139

Phenyl-C (CH) 127 - 129

Pyridine-C2 ~155

Pyridine-C3 ~140

Pyridine-C4 ~122

Pyridine-C5 ~125

Pyridine-C6 ~147

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 3-Amino-2-phenylpyridine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (asymmetric) 3400 - 3500 Medium

N-H Stretch (symmetric) 3300 - 3400 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium-Weak

C=C and C=N Stretch

(aromatic rings)
1580 - 1620 Strong

N-H Bend (scissoring) 1600 - 1650 Medium

C-N Stretch 1250 - 1350 Medium-Strong

C-H Out-of-plane Bend 700 - 900 Strong

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for 3-Amino-2-
phenylpyridine
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Transition Predicted λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

π → π ~250 - 280 High

n → π ~300 - 340 Low to Medium

Note: The position and intensity of absorption bands are highly dependent on the solvent.

Table 5: Predicted Mass Spectrometry Data for 3-Amino-2-phenylpyridine

Ion Predicted m/z Notes

[M]⁺ 170.08 Molecular Ion

[M+H]⁺ 171.09
Protonated Molecular Ion

(common in ESI)

Key Fragmentation Patterns: The fragmentation of 3-Amino-2-phenylpyridine in the mass

spectrometer is expected to involve the loss of small neutral molecules such as HCN and NH₃,

as well as cleavage of the bond between the phenyl and pyridine rings.

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of

3-Amino-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the purified 3-Amino-2-phenylpyridine.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-Amino-2-phenylpyridine sample directly onto the ATR

crystal.
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Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be collected before scanning the

sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 3-Amino-2-phenylpyridine of a known concentration (e.g., 1

mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

From the stock solution, prepare a dilute solution (typically in the micromolar range) to

ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and

1.0).

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

Instrument: UV-Vis spectrophotometer.

Wavelength Range: 200-800 nm.

Blank: Use the same solvent as used for the sample to record a baseline.

Record the absorbance spectrum of the sample solution.
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Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile

solvent (e.g., methanol or acetonitrile).

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

Instrument: Mass spectrometer equipped with an ESI source.

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-500).

Fragmentation Analysis (MS/MS): To obtain structural information, select the molecular ion

([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualizations
Experimental Workflow for Spectroscopic
Characterization
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Sample Preparation

Spectroscopic Analysis

Data Analysis & Interpretation
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Caption: A flowchart illustrating the typical experimental workflow for the comprehensive

spectroscopic characterization of a chemical compound.

Logical Relationships in Structural Elucidation
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Amino-2-
phenylpyridine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
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amino-2-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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